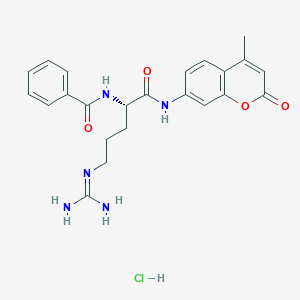
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H26ClN5O4 and its molecular weight is 471.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Bz-Arg-AMC HCl, also known as Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, is a sensitive fluorogenic substrate primarily for trypsin , soybean trypsin-like enzyme , and papain . These enzymes play crucial roles in various biological processes, including digestion and immune response.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified . This fluorescence provides a measure of the enzymatic activity.
Biochemical Pathways
The primary biochemical pathway involved is proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. This is a crucial process in organisms, involved in digestion, immune response, and cell-cycle progression .
Result of Action
The cleavage of Bz-Arg-AMC HCl by its target enzymes results in the release of AMC, a fluorescent product. The fluorescence intensity is directly proportional to the enzymatic activity, providing a quantitative measure of the activity of trypsin, soybean trypsin-like enzyme, and papain .
Action Environment
The action of Bz-Arg-AMC HCl is influenced by environmental factors such as pH and temperature. For instance, the optimal pH for its cleavage by trypsin is around 7.5-8.5, and the reaction is typically conducted at 37°C. The presence of other substances, such as inhibitors or activators of the target enzymes, can also affect the compound’s action .
生化分析
Biochemical Properties
Bz-Arg-AMC HCl interacts with various enzymes, proteins, and other biomolecules. Its primary interaction is with the enzyme trypsin . Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine . Bz-Arg-AMC HCl serves as a substrate for trypsin-like proteolysis of peptide in red blood cells .
Cellular Effects
The effects of Bz-Arg-AMC HCl on various types of cells and cellular processes are primarily related to its role as a substrate for proteolytic enzymes. By serving as a substrate for trypsin, Bz-Arg-AMC HCl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bz-Arg-AMC HCl involves its interaction with trypsin. As a substrate for trypsin, Bz-Arg-AMC HCl is cleaved, leading to changes in gene expression and cellular metabolism . This process can influence the activity of other biomolecules, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, Bz-Arg-AMC HCl has been found to be stable over a wide range of temperatures, pH, and salt concentrations . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies .
Metabolic Pathways
Bz-Arg-AMC HCl is involved in the metabolic pathways related to the activity of trypsin . The cleavage of Bz-Arg-AMC HCl by trypsin can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Bz-Arg-AMC HCl within cells and tissues are likely related to its role as a substrate for trypsin
Subcellular Localization
Given its role as a substrate for trypsin, it is likely that it is localized in areas where trypsin activity is high .
属性
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H/t18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVYOJOHZLTDF-FERBBOLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585092 |
Source


|
| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83701-04-6 |
Source


|
| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














